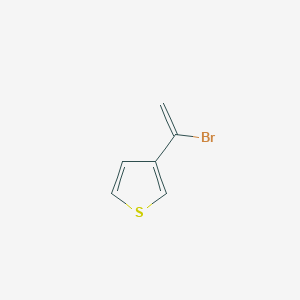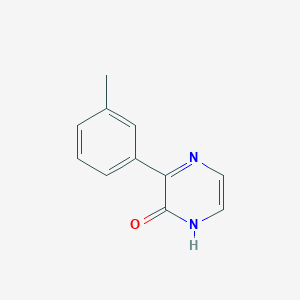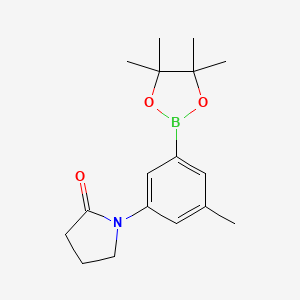
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione is an organic compound with a complex structure that includes both a pentenyl group and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of isoindoline-1,3-dione with an appropriate aldehyde or ketone under basic conditions to form the desired product. The reaction is often carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents and reagents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline derivatives and pentenyl-substituted compounds. Examples include:
- (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione analogs with different substituents.
- Isoindoline-1,3-dione derivatives with varying alkyl or aryl groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-(4-oxopent-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-7H,8H2,1H3 |
Clave InChI |
DPWKDNQVMBJUPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


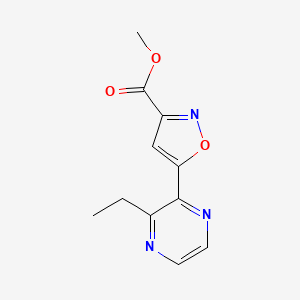
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
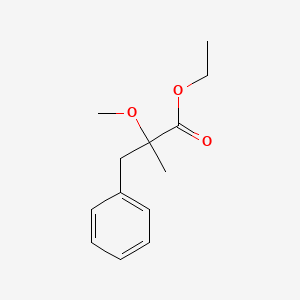
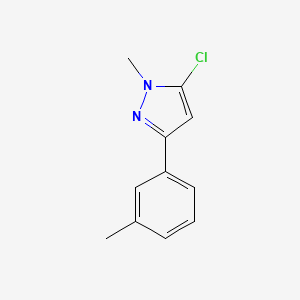
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
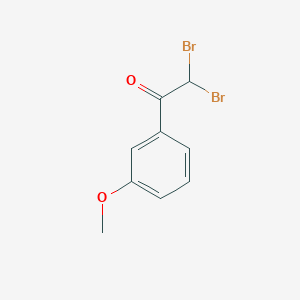
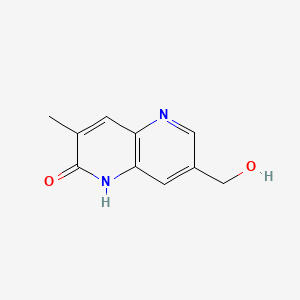
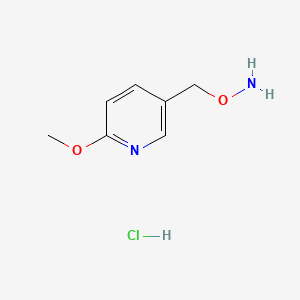
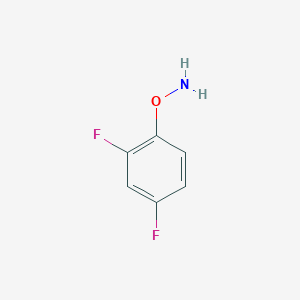
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
